9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazahomoadamantanes, which are characterized by their polycyclic cage-like structures. The presence of acetoxy and dimethyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane typically involves the condensation of 1-phenylsulfanylpropan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane, followed by reduction and acetylation steps . The reaction proceeds under mild conditions and yields the desired product in high purity. The key steps include:
Condensation: 1-phenylsulfanylpropan-2-one reacts with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane in the presence of a suitable solvent like propan-2-ol.
Reduction: The resulting intermediate is reduced using reagents such as sodium tetrahydridoborate in acetic acid.
Acetylation: The final step involves acetylation of the reduced product to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazahomoadamantane derivatives.
Scientific Research Applications
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane involves its interaction with specific molecular targets, such as enzymes. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the metabolism of epoxy fatty acids . This inhibition leads to increased levels of these fatty acids, which have vasodilatory, analgesic, and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Diazahomoadamantane: A parent compound with similar structural features but lacking the acetoxy and dimethyl groups.
9-Cyano-3,6-diazahomoadamantane: Contains a cyano group instead of an acetoxy group, leading to different reactivity and applications.
9-Phenyl-3,6-diazahomoadamantane:
Uniqueness
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetoxy group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl) acetate |
InChI |
InChI=1S/C13H22N2O2/c1-10(16)17-11-12(2)6-14-4-5-15(7-12)9-13(11,3)8-14/h11H,4-9H2,1-3H3 |
InChI Key |
PVBYIXCJEQFXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2(CN3CCN(C2)CC1(C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.